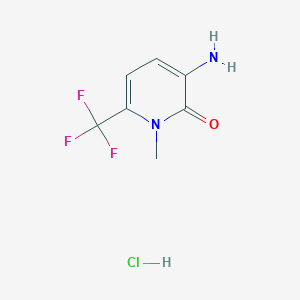

3-Amino-1-methyl-6-(trifluoromethyl)-1,2-dihydropyridin-2-one hydrochloride

Description

3-Amino-1-methyl-6-(trifluoromethyl)-1,2-dihydropyridin-2-one hydrochloride is a fluorinated heterocyclic compound characterized by a dihydropyridinone core substituted with a trifluoromethyl group at position 6, an amino group at position 3, and a methyl group at position 1. The hydrochloride salt form enhances its stability and solubility, making it suitable for pharmaceutical and agrochemical research. Structural analogs of this compound are frequently explored for their bioactivity, particularly in kinase inhibition and antimicrobial applications .

Properties

Molecular Formula |

C7H8ClF3N2O |

|---|---|

Molecular Weight |

228.60 g/mol |

IUPAC Name |

3-amino-1-methyl-6-(trifluoromethyl)pyridin-2-one;hydrochloride |

InChI |

InChI=1S/C7H7F3N2O.ClH/c1-12-5(7(8,9)10)3-2-4(11)6(12)13;/h2-3H,11H2,1H3;1H |

InChI Key |

JLGVGPOBQFFQFR-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(=CC=C(C1=O)N)C(F)(F)F.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-methyl-6-(trifluoromethyl)-1,2-dihydropyridin-2-one hydrochloride typically involves multiple steps, starting from commercially available precursors. The key steps include:

Formation of the dihydropyridinone ring: This can be achieved through a cyclization reaction involving appropriate starting materials.

Introduction of the trifluoromethyl group: This step often requires the use of trifluoromethylating agents under specific conditions.

Amination and methylation:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-methyl-6-(trifluoromethyl)-1,2-dihydropyridin-2-one hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

Substitution: The amino and trifluoromethyl groups can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

3-Amino-1-methyl-6-(trifluoromethyl)-1,2-dihydropyridin-2-one hydrochloride has several scientific research applications:

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: The compound may have potential as a biochemical probe or as a precursor for biologically active molecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.

Industry: The compound can be used in the development of new materials or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism by which 3-Amino-1-methyl-6-(trifluoromethyl)-1,2-dihydropyridin-2-one hydrochloride exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and influencing cellular pathways. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional attributes are compared below with analogous trifluoromethyl-containing heterocycles and dihydropyridinones.

Structural Analogues

Functional and Physicochemical Properties

- Solubility : The hydrochloride salt of the target compound offers superior aqueous solubility compared to neutral analogs like 1-(2-Ethoxynaphthyl) trifluoromethyl ketone, which lacks ionizable groups .

- Stability: The dihydropyridinone core is less prone to hydrolysis than the pyrrolo-pyridazine derivatives described in EP 4374877A2, which require stringent storage conditions .

- Bioactivity: The amino group at position 3 enhances hydrogen-bonding interactions with biological targets, a feature absent in non-amino-substituted analogs such as 3-(4-Chlorophenyl)-4,4,4-trifluoro-3-hydroxybutanenitrile .

Biological Activity

3-Amino-1-methyl-6-(trifluoromethyl)-1,2-dihydropyridin-2-one hydrochloride (CAS No. 1208716-92-0) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including mechanisms of action, therapeutic applications, and relevant research findings.

- Molecular Formula : C7H8ClF3N2O

- Molecular Weight : 228.60 g/mol

- CAS Number : 1208716-92-0

Research indicates that compounds like this compound may interact with various biological targets, particularly through modulation of protein-protein interactions (PPIs). One notable target is the Keap1-Nrf2 pathway, which plays a crucial role in cellular defense against oxidative stress. By inhibiting the Keap1-Nrf2 interaction, this compound could potentially enhance the expression of antioxidant enzymes and confer protective effects against oxidative damage .

Biological Activity and Therapeutic Potential

The biological activity of this compound has been evaluated in various studies:

Antioxidant Activity

Inhibition of the Nrf2-Keap1 PPI has been linked to increased antioxidant response, suggesting that this compound may possess antioxidant properties. This activity is vital for protecting cells from oxidative stress-related diseases such as cancer and neurodegenerative disorders .

Anticancer Properties

Preliminary studies have indicated that derivatives of this compound can exhibit anticancer activity by inducing apoptosis in cancer cells. For example, certain analogs have shown effectiveness against melanoma cell lines by triggering reactive oxygen species (ROS) production, leading to cell death .

Neuroprotective Effects

The compound's potential neuroprotective effects are also noteworthy. It has been suggested that modulation of oxidative stress pathways may protect neuronal cells from damage associated with conditions like Parkinson's disease .

Case Studies and Research Findings

A selection of research findings highlights the biological activity of this compound:

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Variations in the molecular structure can significantly influence its potency and selectivity for biological targets. For example, modifications to the trifluoromethyl group or the amino substituent may enhance binding affinity to target proteins or improve pharmacokinetic properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.